3-Bromo-1,8-naphthalic anhydride
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 5-Bromobenzo[de]isochromene-1,3-dione are currently unknown. This compound is a part of a collection of rare and unique chemicals provided to early discovery researchers
Action Environment
Factors such as temperature, pH, and the presence of other molecules can significantly impact the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromobenzo[de]isochromene-1,3-dione typically involves the bromination of benzo[de]isochromene-1,3-dione. One common method includes the reaction of benzo[de]isochromene-1,3-dione with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for 5-Bromobenzo[de]isochromene-1,3-dione are not extensively documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 5-Bromobenzo[de]isochromene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromobenzo[de]isochromene-1,3-dione has several applications in scientific research, including:
Comparison with Similar Compounds
- 4-Bromo-1,8-naphthalic anhydride
- 1,8-Naphthalic anhydride
- 4-Nitro-1,8-naphthalic anhydride
- 1,4,5,8-Naphthalenetetracarboxylic dianhydride
Comparison: 5-Bromobenzo[de]isochromene-1,3-dione is unique due to its specific bromination pattern and the presence of the isochromene-1,3-dione core. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances its reactivity in substitution reactions, while the isochromene-1,3-dione core contributes to its chromophoric properties .
Biological Activity
3-Bromo-1,8-naphthalic anhydride (CAS No. 24050-49-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various studies.
- Molecular Formula : C₁₂H₅BrO₃
- Molecular Weight : 277.076 g/mol
- Appearance : White to yellow or cream to pale brown powder
- Melting Point : 240-248 °C
Mechanisms of Biological Activity
This compound exhibits several biological activities primarily due to its ability to interact with DNA and influence cellular processes:
- DNA Intercalation : The compound has been shown to intercalate into DNA, which disrupts normal DNA function and can lead to cell cycle arrest and apoptosis in cancer cells .
- Topoisomerase Inhibition : It inhibits topoisomerase IIα, an enzyme crucial for DNA replication and transcription, further contributing to its anticancer properties .
- Reactive Oxygen Species (ROS) Production : The compound induces ROS production, which can lead to oxidative stress and subsequent cell death in cancer cells .
Case Studies and Experimental Results
Several studies have evaluated the biological activity of this compound and its derivatives:
- Anticancer Activity : A study reported that derivatives of naphthalimides, including those based on this compound, exhibited significant cytotoxic effects against HepG2 liver cancer cells with IC₅₀ values ranging from 3.12 µM to 30.87 µM . The compounds were found to induce cell cycle arrest primarily in the G0/G1 phase.
Compound | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
This compound derivative | 3.12 - 30.87 | DNA intercalation, Topo II inhibition |
Mitonafide analog | Lower than 3.12 | Stronger intercalator |
- Fluorescent Properties : Another study synthesized novel naphthalimide derivatives that displayed selective fluorescence responses to metal ions like Pb²⁺, indicating their potential as probes in biological assays . This property can be leveraged for tracking cellular processes or detecting specific ions in biological systems.
Synthesis Methods
The synthesis of this compound typically involves the bromination of naphthalic anhydride followed by purification steps such as recrystallization or chromatography .
Applications in Medicinal Chemistry
The biological activities associated with this compound make it a valuable compound in drug development:
- Antitumor Agents : Its ability to induce apoptosis and inhibit critical enzymes makes it a candidate for developing new anticancer therapies.
- Fluorescent Probes : The fluorescent properties of its derivatives can be utilized for imaging and tracking within biological systems.
Properties
IUPAC Name |
7-bromo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrO3/c13-7-4-6-2-1-3-8-10(6)9(5-7)12(15)16-11(8)14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXFXCSFCWZGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397888 | |
Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24050-49-5 | |
Record name | 5-Bromobenzo[de]isochromene-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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